Azido-tbz

Description

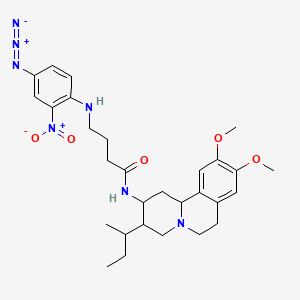

Structure

2D Structure

3D Structure

Properties

CAS No. |

96557-41-4 |

|---|---|

Molecular Formula |

C29H39N7O5 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

4-(4-azido-2-nitroanilino)-N-(3-butan-2-yl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)butanamide |

InChI |

InChI=1S/C29H39N7O5/c1-5-18(2)22-17-35-12-10-19-13-27(40-3)28(41-4)15-21(19)25(35)16-24(22)32-29(37)7-6-11-31-23-9-8-20(33-34-30)14-26(23)36(38)39/h8-9,13-15,18,22,24-25,31H,5-7,10-12,16-17H2,1-4H3,(H,32,37) |

InChI Key |

BCPKZWCZNQRRFQ-UHFFFAOYSA-N |

SMILES |

CCC(C)C1CN2CCC3=CC(=C(C=C3C2CC1NC(=O)CCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])OC)OC |

Canonical SMILES |

CCC(C)C1CN2CCC3=CC(=C(C=C3C2CC1NC(=O)CCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])OC)OC |

Synonyms |

azido-TBZ N-(3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizin-2-yl)-4-((4-azido-2-nitrophenyl)amino)butanamide |

Origin of Product |

United States |

Synthetic Methodologies for Azido Tbz and Analogous Azido Scaffolds

Direct Azidation Routes to Target Azido-tbz Coordination Compounds

Direct synthesis of this compound coordination compounds involves the assembly of the metal complex with the tbz ligand and the introduction of azide (B81097) ligands during the complex formation.

Approaches for Introducing Azide Ligands into Metal Complexes

Azide ligands can be introduced into metal complexes through various methods, often involving the reaction of a metal salt with an azide source, such as sodium azide (NaN₃), in the presence of the desired co-ligand (e.g., tbz). The coordination environment around the metal center, as well as the nature of the co-ligand, influences the resulting complex structure and the coordination mode of the azide ligand. Azide can coordinate terminally or bridge multiple metal centers in various modes (e.g., μ-1,1 or μ-1,3) mdpi.comacs.org.

Studies on copper(II) complexes with bis(2-benzimidazolyl)alkanes, including bis(2-benzimidazolyl)propane (tbz), have demonstrated the successful incorporation of azide ligands. For instance, the complex with the formula [Cu(tbz)(N₃)₂]₂ (CH₃OH)₂ has been synthesized and characterized acs.orgacs.org. This indicates that azide can coordinate to the metal center alongside the tbz ligand. The synthesis typically involves reacting a copper salt with the bis(2-benzimidazolyl)alkane ligand and sodium azide in a suitable solvent, such as methanol (B129727) acs.orgnih.gov. The specific stoichiometry and reaction conditions dictate the final structure, which can range from discrete mononuclear or dinuclear complexes to polymeric assemblies with azide bridges acs.orgnih.gov.

Ligand Modification Strategies for Bis(2-benzimidazolyl)propane Derivatives

While direct azidation of the pre-formed bis(2-benzimidazolyl)propane ligand to introduce an azido (B1232118) functional group onto the organic scaffold itself (as opposed to the metal center) is not extensively detailed in the provided search results concerning "this compound", general strategies for modifying benzimidazole (B57391) derivatives and introducing azide groups exist. Modification of the propane (B168953) linker or the benzimidazole substituents of bis(2-benzimidazolyl)propane derivatives can be pursued to tune the properties of the resulting ligands and their metal complexes . Should an azido group be desired on the tbz ligand itself, synthetic routes would likely involve introducing a reactive handle (e.g., a halide or tosylate) onto the bis(2-benzimidazolyl)propane structure, followed by nucleophilic substitution with azide.

General methods for synthesizing benzimidazole derivatives often involve condensation reactions between o-phenylenediamine (B120857) and dicarboxylic acids or their derivatives doi.org. Introducing an azido group onto the propane linker or the benzimidazole rings would require incorporating an azido-functionalized building block into this synthesis or performing post-synthetic modification on the bis(2-benzimidazolyl)propane scaffold.

General Synthetic Pathways for Azido-Functionalized Precursors

Beyond direct incorporation into coordination compounds, azido groups can be introduced into various organic molecules and scaffolds, which can then serve as precursors for more complex structures, including potentially azido-functionalized tbz derivatives or other molecules used in coordination chemistry.

Nucleophilic Substitution Reactions for Azide Introduction

Nucleophilic substitution is a widely used method for synthesizing organic azides. This typically involves the reaction of a substrate containing a good leaving group (such as a halide, tosylate, or mesylate) with a source of azide ions, most commonly sodium azide (NaN₃) tutorchase.commasterorganicchemistry.comjove.comtandfonline.com. The reaction is often carried out in a polar solvent, such as water, alcohol, acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the inorganic azide salt and the nucleophilic attack by the azide ion tutorchase.commasterorganicchemistry.comtandfonline.com.

The general reaction can be represented as: R-X + NaN₃ → R-N₃ + NaX Where R is an organic group and X is a leaving group. This method is particularly effective for primary and secondary alkyl halides under appropriate conditions masterorganicchemistry.comjove.com. The reaction mechanism involves the azide ion acting as a nucleophile, attacking the carbon atom bonded to the leaving group and displacing the halide or other leaving group tutorchase.com. Environmentally friendly approaches using reaction media like polyethylene (B3416737) glycol (PEG 400) have also been developed for this transformation tandfonline.com.

Hydrosilylation and Subsequent Azidation in Silicon-Based Scaffolds

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as an alkene or alkyne), can be used to introduce silicon-containing groups that can subsequently be functionalized. In the context of synthesizing azido-functionalized silicon-based scaffolds, hydrosilylation can be employed to attach a group containing a leaving group (like a chloromethyl group) to a silicon center researchgate.netmdpi.com.

Following the hydrosilylation, a nucleophilic substitution reaction with sodium azide can replace the leaving group with an azide moiety. For example, a synthetic route to an azido-functionalized laddersiloxane involved hydrosilylation of a vinyl-substituted siloxane with (chloromethyl)dimethylsilane, followed by nucleophilic substitution of the chloromethyl group with azide mdpi.com. This two-step approach allows for the controlled introduction of azido groups onto complex silicon architectures mdpi.com.

Azidation via Ring-Opening Reactions (e.g., Epoxides, Aziridines)

Epoxides and aziridines are strained three-membered rings that are susceptible to nucleophilic attack, leading to ring opening. This reactivity can be exploited to introduce azide groups. The reaction of epoxides or aziridines with azide sources, typically sodium azide, results in the formation of β-azido alcohols or β-azido amines, respectively jove.comacs.orgorganic-chemistry.orgacademie-sciences.frorganic-chemistry.orgnih.govresearchgate.netthieme-connect.comclockss.orgmdpi.com.

The ring-opening reaction is often catalyzed by Lewis acids or other promoters to enhance the reactivity and control the regioselectivity organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com. For unsymmetrical epoxides or aziridines, the azide nucleophile typically attacks the less sterically hindered carbon atom organic-chemistry.orgresearchgate.netthieme-connect.com. The reaction can be carried out in various solvents, including water, acetonitrile, or polyethylene glycol (PEG) acs.orgorganic-chemistry.orgacademie-sciences.frresearchgate.netthieme-connect.com.

For example, the regioselective ring opening of epoxides and aziridines using sodium azide in the presence of cerium(III) chloride has been reported, providing 1,2-azidoalcohols and 1,2-azidoamines in good yields organic-chemistry.org. Similarly, Oxone® in aqueous acetonitrile has been shown to promote the regioselective azidolysis of epoxides and aziridines thieme-connect.com. These methods provide valuable routes to synthesize a range of azido-functionalized molecules with defined regiochemistry.

| Compound Name | PubChem CID |

| Bis(2-benzimidazolyl)propane (tbz) | 242973 |

| Sodium Azide | 23668170 |

| This compound | Not Available* |

*A specific PubChem CID for "this compound" as a distinct compound or a specific metal complex was not found in the search results. The term likely refers to azido-functionalized derivatives of bis(2-benzimidazolyl)propane or its metal complexes, such as the copper(II) complex mentioned.

Data Table: Examples of Azidation Reactions

| Substrate Type | Azide Source | Catalyst/Conditions | Product Type | Regioselectivity | Yield (%) | Source |

| Alkyl Halide | NaN₃ | Polar Solvent (e.g., H₂O, EtOH, MeCN, DMSO) | Alkyl Azide | - | Variable | tutorchase.commasterorganicchemistry.comtandfonline.com |

| Alkyl Halide | NaN₃ | PEG 400 | Organic Azide | - | Excellent | tandfonline.com |

| Chloromethyl-silane | NaN₃ | Nucleophilic Substitution | Azidomethyl-silane | - | High | mdpi.com |

| Epoxide | NaN₃ | CeCl₃ in MeCN-H₂O | β-Azido Alcohol | Highly Regioselective | Excellent | organic-chemistry.org |

| Epoxide | NaN₃ | Oxone® in Aqueous MeCN | β-Azido Alcohol | Highly Regioselective | Efficient | thieme-connect.com |

| Epoxide | NaN₃ | PEG-400, CuI | β-Hydroxy Triazole | Regioselective | High | acs.orgnih.gov |

| Aziridine | NaN₃ | CeCl₃ in MeCN-H₂O | β-Azido Amine | Highly Regioselective | Excellent | organic-chemistry.org |

| Aziridine | NaN₃ | Oxone® in Aqueous MeCN | β-Azido Amine | Highly Regioselective | Efficient | thieme-connect.com |

| Aziridine | NaN₃ | PEG-400, CuI | β-Tosylamino Triazole | Regioselective | High | acs.orgnih.gov |

*Note: The reaction of epoxides/aziridines with NaN₃ followed by "click chemistry" with an alkyne yields triazoles, where the azide is an intermediate step.

Metal-Catalyzed and Photochemical Azidation Reactions

Metal catalysis and photochemical methods represent powerful tools for the introduction of azide groups into organic molecules, often enabling transformations that are challenging or impossible via traditional routes. Transition metal complexes, particularly those of copper, palladium, and iron, have been widely employed to catalyze azidation reactions. These methods can facilitate the azidation of various substrates, including C-H bonds, olefins, and organic halides.

Metal-catalyzed C-H azidation allows for the direct installation of an azide group onto a carbon atom, bypassing the need for pre-functionalized starting materials. For instance, copper catalysis has been shown to mediate the ortho-directed azidation of anilines using trimethylsilyl (B98337) azide (TMSN₃) under mild conditions, providing 2-azidobenzenamines in moderate to good yields. rsc.org Another copper-catalyzed method involves the site-selective C-H zincation followed by coupling with an azidoiodinane reagent, enabling the direct introduction of an azide group onto a broad scope of arenes and heteroarenes. nih.gov Palladium catalysis has also been utilized for C-H azidation, such as the azidation of arylpyridines. researchgate.net

Photochemical azidation reactions utilize light energy to promote the formation of azide-containing products. These reactions often involve the generation of azide radicals or other reactive intermediates upon irradiation of an azide source. For example, visible light photochemistry in the presence of a copper catalyst and a hypervalent iodine azido-species has been reported for the azidation of benzylic compounds. mdpi.com Photochemical diazidation of alkenes, mediated by iron and enabled by ligand-to-metal charge transfer, provides an efficient route to vicinal diazides using readily available olefins and sodium azide under blue-light irradiation. nih.govnih.gov This method demonstrates anti-Markovnikov selectivity and broad functional group tolerance. nih.gov Photochemical activation of vinyl azides can also lead to annulation reactions, forming heterocycles such as 2-aminoimidazoles. rsc.org

The combination of metal catalysis and photochemistry can offer synergistic effects, leading to improved reactivity and selectivity. Manganese-mediated photochemical hydroxyazidation of alkenes, for instance, utilizes ligand-to-metal charge transfer to generate azide radicals, facilitating the incorporation of both azide and hydroxyl groups across the alkene double bond. acs.org

Site-Selective Azidation Strategies

Achieving site-selectivity in azidation reactions is crucial for the synthesis of complex molecules, particularly those with multiple reactive sites. Site-selective azidation aims to functionalize a specific position within a molecule while leaving other potentially reactive sites untouched. This is especially important in the late-stage functionalization of complex natural products and drug candidates. acs.org

Several strategies have been developed to control site-selectivity in azidation. One approach involves the use of directing groups that can coordinate to a metal catalyst, bringing the catalyst in proximity to a specific C-H bond for selective functionalization. As mentioned earlier, ortho-directed C-H azidation of anilines is an example of this strategy. rsc.org

Another strategy relies on the inherent reactivity differences between various C-H bonds within a molecule. For instance, benzylic and allylic C-H bonds are often more reactive towards radical azidation than aliphatic C-H bonds. Iron-catalyzed azidation of C-H bonds in complex molecules has shown site-selectivity for benzylic, allylic, and alkyl positions, depending on the substrate structure. acs.org

Enzymatic catalysis can also provide exquisite site-selectivity that is difficult to achieve with traditional chemical methods. While less common for direct azidation, enzymes have been engineered for site-selective C-H functionalization via C-N bond formation, which can be conceptually related to azidation strategies. chemrxiv.org

Recent electrochemical methods have also emerged for site-selective azidation. An electrochemical protocol for the direct azidation of benzylic C(sp³)-H bonds has been reported, utilizing graphite (B72142) electrodes without external oxidants or metal catalysts, offering a green and environmentally benign approach. researchgate.net

Advanced Synthetic Techniques for this compound Derivatives

Advanced synthetic techniques are essential for the precise construction of azido-functionalized molecules, particularly when dealing with complex structures or the introduction of multiple azido groups. These techniques often focus on controlling chemo- and regioselectivity to ensure the desired product is obtained efficiently.

Synthesis of Multi-azido Functionalized Systems

Molecules containing multiple azido groups are valuable building blocks for creating complex architectures through click chemistry and other transformations. The synthesis of such multi-azido systems requires careful control over the reaction conditions to introduce multiple azide functionalities selectively.

One method for synthesizing multi-azido compounds involves the functionalization of scaffolds with multiple reactive sites. For example, polymers bearing multiple alkyne or azide moieties have been synthesized as targets for click chemistry applications. nih.govmdpi.com Azide-terminated polymers can be prepared and subsequently grafted onto alkyne-functionalized materials. mdpi.com

Stepwise incorporation of azide groups can also be employed. For instance, azido-functionalized aliphatic polyesters have been synthesized via lipase-catalyzed polycondensation, incorporating 2-azido-1,3-propanediol into the polymer backbone. rsc.org Another example involves the synthesis of azidodinitro compounds through a sequence including electrochemical reaction with an alkali metal azide. google.com

The synthesis of highly energetic multi-azido compounds, such as 1-diazidocarbamoyl-5-azidotetrazole (C₂N₁₄), highlights the challenges and specific methodologies required for handling such potentially unstable molecules, often involving diazotization or metathesis reactions followed by cyclization. wikipedia.org

Chemo- and Regioselectivity in Azido Group Incorporation

Controlling chemo- and regioselectivity is paramount in the synthesis of azido compounds, especially when the substrate contains multiple functional groups or equivalent reactive sites. Chemoselectivity refers to the preferential reaction of the azidating agent with one functional group over others, while regioselectivity concerns the preferential reaction at a specific position within a molecule.

Metal catalysis plays a significant role in controlling both chemo- and regioselectivity in azidation reactions. Different metal catalysts and ligands can influence the reaction pathway, favoring the azidation of specific functional groups or positions. For example, the utility of chosen catalysts in favoring C-H and C-N bond formation in reactions involving azides has been reported. mdpi.com

Enzymatic methods can also offer high chemo- and regioselectivity. Lipase-catalyzed reactions have been shown to enable the regioselective incorporation of azido groups into oligoglycerol derivatives. core.ac.uk

In the context of C-H azidation, achieving regioselectivity can be challenging, particularly in the absence of directing groups. However, some metal-catalyzed systems have demonstrated predictable regioselectivity in the azidation of benzylic and aliphatic C-H bonds in complex molecules. acs.org Site-selective strategies, as discussed earlier, are inherently linked to achieving high regioselectivity. nih.govroyalsocietypublishing.org

The choice of azidating agent and reaction conditions also significantly impacts chemo- and regioselectivity. For instance, the use of different azide sources (e.g., NaN₃, TMSN₃, hypervalent iodine azido-species) in metal-catalyzed C-H azidation can lead to variations in selectivity. rsc.org Organocatalytic methods have also been developed for the chemoselective synthesis of triazoles from azides and carbonyl compounds, demonstrating controlled regioselectivity in the subsequent cycloaddition reaction. acs.org

Coordination Chemistry of Azido Tbz Complexes

Synthesis and Structural Characterization of Azido-tbz Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt, the tbz ligand, and a source of azide (B81097) ions, such as sodium azide. oup.comnih.gov The specific reaction conditions, including solvent, temperature, and the presence of other co-ligands, can influence the resulting complex's nuclearity and structure.

Formation of Dinuclear Azido- and Alkoxo-Bridged Copper(II) Complexes with Bis(2-benzimidazolyl)propane (tbz)

Research has demonstrated the formation of dinuclear copper(II) complexes utilizing tbz as a ligand, often in conjunction with bridging azide and alkoxo groups. ut.ac.iracs.org These complexes can be synthesized by reacting copper(II) salts with tbz and azide or alkoxide sources. For instance, the synthesis and characterization of dinuclear azido- and alkoxo-bridged copper(II) complexes of bis(2-benzimidazolyl)alkanes, including tbz, have been reported. ut.ac.iracs.org These studies highlight the ability of tbz to coordinate to copper(II) centers, facilitating the formation of dinuclear species bridged by azide and/or alkoxide ligands. ut.ac.iracs.org

Magnetic Properties and Superexchange Interactions in Azido-Bridged Systems

The magnetic properties of azido-bridged metal complexes, including those containing the tbz ligand, are primarily governed by superexchange interactions between paramagnetic metal centers mediated by the bridging azide ligands. psu.edulucp.netijesm.co.intandfonline.com The azide ligand is particularly effective in transmitting magnetic interactions due to its electronic structure and ability to adopt various bridging modes. at.uapsu.edulucp.netijesm.co.in

Ferromagnetic and Antiferromagnetic Coupling Mechanisms

Azido-bridged complexes can exhibit either ferromagnetic (spins aligned parallel) or antiferromagnetic (spins aligned antiparallel) coupling between metal centers. psu.eduijesm.co.intandfonline.comacs.orgnih.govnih.gov The nature and magnitude of the magnetic coupling are highly sensitive to the structural parameters of the bridging unit. acs.orgsci-hub.se Generally, the end-on (EO, μ₁ˏ₁-N₃) bridging mode of azide tends to favor ferromagnetic coupling, while the end-to-end (EE, μ₁ˏ₃-N₃) mode typically leads to antiferromagnetic coupling. psu.edulucp.netijesm.co.intandfonline.comnih.govnih.govrsc.org However, exceptions exist, and both modes can, in certain structural contexts, mediate the opposite type of coupling. psu.eduacs.orgsonar.chcapes.gov.brscilit.com Theoretical studies, including density functional theory (DFT) calculations, are often employed to understand the underlying mechanisms responsible for the observed magnetic coupling in these systems. acs.orgnih.govcapes.gov.bracs.orgresearchgate.net

Influence of Azido (B1232118) Bridging Modes (e.g., EO, EE, 1,1,3,3-N₃) on Magnetic Exchange

The specific bridging mode adopted by the azide ligand plays a crucial role in determining the nature and strength of the magnetic exchange interaction.

End-on (EO, μ₁ˏ₁-N₃): In the EO mode, the azide ligand bridges two metal centers through a single nitrogen atom. This mode is often associated with ferromagnetic coupling, particularly when the M-N-M angle is acute. psu.eduijesm.co.insonar.chtandfonline.comnih.govnih.gov Double EO bridges (di-μ₁ˏ₁-N₃) are also observed and can lead to ferromagnetic coupling. at.uaijesm.co.in

End-to-end (EE, μ₁ˏ₃-N₃): In the EE mode, the azide ligand bridges two metal centers through its terminal nitrogen atoms. This mode typically results in antiferromagnetic coupling due to efficient overlap between the magnetic orbitals of the metal ions and the azide π orbitals. psu.edulucp.netijesm.co.intandfonline.comnih.govnih.gov Double EE bridges (di-μ₁ˏ₃-N₃) also generally promote antiferromagnetic interactions. at.uaijesm.co.in

Other Bridging Modes: More complex bridging modes, such as μ₁ˏ₁,₃-N₃ and the rare μ₁ˏ₁,₃,₃-N₃, have also been reported, leading to diverse structural architectures and magnetic behaviors. at.uaijesm.co.in The μ₁ˏ₁,₃,₃-N₃ mode, for instance, has been observed in a copper(II) cluster. at.ua

Correlation of Structural Parameters and Magnetic Coupling Constants

Magneto-structural correlations aim to establish relationships between structural parameters (such as bond distances, angles, and dihedral angles) and the magnitude and nature of the magnetic exchange coupling constant (J). at.ualucp.netacs.orgsci-hub.seacs.orgub.edunih.gov For azido-bridged complexes, several structural factors are known to influence the superexchange interaction:

M-N-M Angle: The angle subtended at the bridging nitrogen atom(s) is a critical parameter. For EO azido bridges, the M-N-M angle significantly affects the magnitude and nature of the superexchange. at.uasonar.chacs.orgrsc.org For Cu(II) systems with EO bridges, a transition from ferromagnetic to antiferromagnetic coupling is observed as the Cu-N-Cu angle increases, with a critical angle typically around 104-108°. at.uasonar.chrsc.org For Ni(II) complexes with EO azide bridges, the ferromagnetic coupling strength can increase with larger Ni-N-Ni angles within a certain range (90-105°). acs.org

M-N Bond Distances: The lengths of the metal-nitrogen bonds within the bridging pathway also play a role. at.ualucp.net Longer M-N distances can weaken the exchange interaction. at.ua

Coordination Geometry and Distortion: The distortion of the coordination geometry around the metal centers can influence the orientation of magnetic orbitals and, consequently, the overlap with the bridging ligand orbitals, affecting the magnetic coupling. at.ualucp.net

Dihedral Angles: In EE azido-bridged complexes, dihedral angles, such as the dihedral angle between the planes containing the metal ions and the bridging azide nitrogens, can impact the antiferromagnetic coupling strength. at.uasci-hub.se

Studies have attempted to correlate experimental magnetic coupling constants with these structural parameters, sometimes revealing linear relationships, although the superexchange mechanism is complex and influenced by multiple factors simultaneously. at.ualucp.netsci-hub.senih.gov

Spectroscopic Investigations of Electronic Structures and Ligand Field Environments in this compound Complexes

Spectroscopic methods are indispensable tools for probing the electronic structures and ligand field environments of azido-metal complexes. Techniques such as Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis) absorption spectroscopy, and Infrared (IR) spectroscopy provide valuable insights into the bonding, spin states, and electronic transitions occurring within these compounds. fishersci.nofishersci.co.ukwikipedia.orgfishersci.cawikipedia.orgereztech.comamericanelements.comcharchem.orgamericanelements.comereztech.comfishersci.canih.govnih.gov

Advanced Spectroscopic Methods (e.g., EPR) for Unveiling Spin States and Local Environments

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic azido complexes, providing detailed information about the spin states of the metal ions and their local coordination environments. EPR is particularly useful for systems with unpaired electrons, such as complexes of Cu(II), Co(II), Mn(III), and certain Fe(III) species. fishersci.co.ukfishersci.caamericanelements.comcharchem.orgnih.govnih.gov Analysis of EPR spectra, including g-values and hyperfine coupling constants, allows for the determination of the electronic configuration, the symmetry of the ligand field, and the degree of electron delocalization onto the ligands.

For example, EPR spectroscopy has been used to characterize the spin states and conformations of azide bound to myoglobin, revealing different low-spin species depending on the protein environment. fishersci.co.uk Studies on azido-bridged copper(II) complexes have utilized EPR to investigate intradimer magnetic exchange interactions. americanelements.com High-frequency and high-field EPR (HF-EPR) studies on mononuclear Mn(III) azido complexes have provided precise spin Hamiltonian parameters, which correlate with the distorted octahedral geometry around the Mn(III) ion and reveal insights into magnetic anisotropy. nih.gov EPR has also been employed to confirm the production of radical species, such as azidyl radicals, upon photoactivation of platinum azido complexes. nih.gov

The ligand field of the azido ligand significantly influences the electronic structure and magnetic properties of metal complexes. Studies combining experimental techniques like electronic d-d absorption spectroscopy and magnetic measurements with theoretical calculations (e.g., multireference electronic structure methods) have helped elucidate the bonding parameters and their impact on magnetic anisotropy in azido complexes, such as those involving Co(II). fishersci.cafishersci.at These investigations indicate that the azido ligand can behave as a strong σ and π donor. fishersci.cafishersci.at

Ligand-to-Metal Charge Transfer (LMCT) Processes in Azido Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) transitions are prominent features in the electronic absorption spectra of many transition metal azido complexes, particularly those involving metal ions in higher oxidation states or with relatively high electron affinity. These transitions involve the excitation of an electron from a filled molecular orbital primarily localized on the azido ligand to an empty or partially filled orbital predominantly on the metal center. fishersci.canih.gov

LMCT transitions in azido complexes typically occur in the UV-Vis region of the spectrum. The energy and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, the coordination environment, and the specific bonding mode of the azido ligand. wikipedia.orgamericanelements.com For instance, platinum(IV)-azido complexes exhibit intense azide-to-Pt(IV) LMCT bands, often around 260-290 nm. ereztech.com Irradiation into these LMCT bands can lead to photoreduction of the metal center and dissociation of the azido ligand, generating reactive species such as azidyl radicals. wikipedia.orgereztech.comnih.govfishersci.ca This dissociative character of LMCT excited states is a key aspect of the photochemistry of many azido complexes. fishersci.ca

Spectroscopic monitoring, such as UV-Vis spectroscopy, is commonly used to track the changes occurring upon photoexcitation, observing the decrease in intensity of the LMCT band as the azido ligand dissociates. wikipedia.org Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT, are often employed to assign observed spectroscopic bands and understand the nature of the electronic transitions, including LMCT, Metal-to-Ligand Charge Transfer (MLCT), and intraligand (IL) transitions. wikipedia.orgamericanelements.comfishersci.ca

The study of LMCT processes in azido metal complexes is not only fundamental to understanding their electronic structure and bonding but also has implications for their potential applications in areas such as photochemistry and catalysis, where the generation of reactive intermediates via photoinduced charge transfer is crucial. ereztech.comfishersci.ca

Data Table: Selected Spectroscopic Parameters and Findings in Azido Complexes

| Complex Type | Metal Ion | Spectroscopic Method(s) Used | Key Spectroscopic Findings | Relevant Research Finding(s) | Source |

| Azidometmyoglobin | Fe(III) | EPR, FTIR | Two slightly different low-spin species observed in a variant; bent Fe-N-N angle. | EPR revealed distinct conformations of bound azide. fishersci.co.uk | fishersci.co.uk |

| Co(II)-Azido Complex | Co(II) | EPR, UV-Vis, Theory | Determination of zero-field splitting parameters (D, E/D); energies of d-d transitions. | Azido ligand acts as a strong σ and π donor; correlation between Lewis basicity and magnetic anisotropy. fishersci.cafishersci.at | fishersci.cafishersci.at |

| Cu(II)-Azido Complexes | Cu(II) | EPR | Broad quasi-isotropic signal; "half-field" signal indicating magnetic exchange. | EPR used to examine intradimer magnetic exchange in dinuclear complexes. americanelements.com | americanelements.com |

| Mn(III)-Azido Complexes | Mn(III) | HF-EPR | Precise spin Hamiltonian parameters (D, E/D) determined. | Parameters correlate with distorted octahedral geometry; insights into magnetic anisotropy. nih.gov | nih.gov |

| Pt(IV)-Azido Complexes | Pt(IV) | UV-Vis | Intense azide-to-Pt(IV) LMCT bands observed (ca. 260-290 nm). | Irradiation into LMCT bands leads to photoreduction and azido ligand dissociation. wikipedia.orgereztech.com | wikipedia.orgereztech.com |

| Azido(porphinato)iron(III) | Fe(III) | Ultrafast UV-Vis, MIR | Relaxation to excited sextet state; vibrational relaxation; antisymmetric stretching mode. | Primary photochemical processes studied; IR resonance of azido stretching vibration at 2056 cm⁻¹. ereztech.com | ereztech.com |

| Diazidocobalt(III) Complex | Co(III) | UV-Vis, MIR, Theory | Evidence for symmetry breakage in solution from UV-Vis and MIR data. | Spectroscopic data interpreted with quantum chemical calculations to understand electronic and vibrational structure. fishersci.ca | fishersci.ca |

| Azido terpyridine Pt(II) | Pt(II) | UV-Vis, Theory | Bands assigned to LMCT, LLCT/MLCT transitions. | Electronic structure and transitions investigated through spectroscopy and DFT calculations. americanelements.com | americanelements.com |

Mechanistic Investigations of Azido Tbz Reactivity and Transformations

Photoinduced Processes in Azido-tbz and Related Azides

Organic azides undergo diverse photochemical reactions upon irradiation with light, primarily due to the lability of the nitrogen-nitrogen bonds within the azido (B1232118) group. These processes can lead to the generation of highly reactive intermediates such as azido radicals and nitrenes.

Azido Radical Generation and Reaction Pathways

Photoexcitation of azides can induce the homolytic cleavage of the N-N bond, leading to the generation of azido radicals (N₃•). nih.govnih.govresearchgate.netchemrxiv.orgchemrxiv.org This process can occur rapidly, on the picosecond timescale, as observed in studies of iron(III) azido complexes. chemrxiv.orgchemrxiv.org Azido radicals are highly reactive species capable of participating in various reaction pathways, including hydrogen atom abstraction and addition to unsaturated bonds. nih.gov For instance, azido radicals can abstract hydrogen atoms from suitable donors, leading to the formation of a C-N₃ bond and an alkyl radical. nih.govchemrxiv.orgchemrxiv.org They can also add to alkenes, initiating radical chain reactions or leading to difunctionalization of the alkene. nih.gov The generation of azido radicals has been implicated in the photoactivation of certain platinum(IV) prodrugs, contributing to their cytotoxic effects through the generation of reactive species. frontiersin.orgacs.org

Photochemical Homolytic Cleavage and Subsequent Reactivity

Photochemical homolytic cleavage of the azide (B81097) group (R-N₃) results in the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate (R-N). researchgate.netresearchgate.net This process is a key pathway in the photochemistry of organic azides. The nitrene can exist in different spin states, typically singlet or triplet, which dictate their subsequent reactivity. researchgate.netresearchgate.net Singlet nitrenes are highly electrophilic and can undergo insertion reactions into C-H bonds or cycloadditions. Triplet nitrenes are diradicals and tend to participate in addition reactions or hydrogen atom abstraction. researchgate.net The nature of the organic moiety (R) attached to the azide group influences the spin state and reactivity of the resulting nitrene. researchgate.net For example, the photolysis of aryl azides can lead to the formation of aryl nitrenes. su.seacs.org The photochemical homolytic cleavage of iodine azide has also been demonstrated, generating azido radicals which can participate in reactions like the azidooxygenation of alkenes. nih.govnih.govresearchgate.net

Spin Dynamics and Non-adiabatic Transitions in Azide Photochemistry

The photochemistry of azides involves complex spin dynamics and non-adiabatic transitions between different electronic states. researchgate.netsu.sepnas.orgresearchgate.net Upon photoexcitation, the azide molecule is promoted to an excited electronic state. From this excited state, the molecule can undergo rapid relaxation processes, including internal conversion and intersystem crossing, leading to the formation of reactive intermediates in different spin states. researchgate.netsu.sepnas.orgresearchgate.net Theoretical studies using quantum chemical calculations and molecular dynamics simulations are crucial for understanding these ultrafast processes and the role of non-adiabatic coupling in directing the reaction pathways. researchgate.netsu.sepnas.org For instance, studies on methyl azide have revealed ultrafast relaxation mediated by strong non-adiabatic coupling in highly excited states. pnas.org In metal-organic azides, photoinduced nitrogen elimination and metallonitrene formation can involve transitions between singlet and triplet azide diradical ligands. researchgate.net The interplay between electronic states and spin multiplicity dictates which reaction channels are accessible and the efficiency of photoproduct formation. researchgate.netsu.se

Photoactivation Mechanisms in Azido-Functionalized Prodrug Research (General Azides)

Azido-functionalized compounds are increasingly explored in prodrug strategies, where the azide group serves as a photoactivable trigger for the release of an active drug or the generation of cytotoxic species. frontiersin.orgacs.orgresearchgate.netcreative-diagnostics.com Photoactivation of these prodrugs typically involves the photochemical cleavage of the azide group upon irradiation with light of a specific wavelength. creative-diagnostics.com This can lead to the release of nitrogen gas and the formation of a reactive intermediate (like a nitrene or a radical), which then initiates a cascade of reactions resulting in drug release or the modification of biological targets. frontiersin.orgacs.orgcreative-diagnostics.com For example, photoactivatable platinum(IV) prodrugs containing azido ligands have been developed. frontiersin.orgacs.orgpnas.org Upon irradiation, these complexes can undergo photoreduction and release cytotoxic platinum(II) species, with the generated azidyl radicals potentially contributing to the anticancer activity. frontiersin.orgacs.org The use of azido groups in prodrugs allows for spatially and temporally controlled activation, potentially reducing systemic toxicity and improving targeting. frontiersin.orgcreative-diagnostics.com

Role of this compound in Click Chemistry Principles

The azido group is a key functional handle in click chemistry, a set of highly efficient, reliable, and selective reactions used for joining molecular building blocks. wikipedia.orgorganic-chemistry.orgmdpi.com Among the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orgmdpi.comed.ac.ukuio.norsc.org If this compound contains an azido group, it can participate in CuAAC reactions, allowing for its conjugation to molecules containing terminal alkyne functionalities.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Kinetics

The CuAAC reaction is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes with high efficiency and regioselectivity under mild conditions. nih.govwikipedia.orgorganic-chemistry.orgmdpi.comed.ac.ukuio.norsc.orgnih.govresearchgate.netwikiwand.commpbio.com The mechanism of the CuAAC reaction is stepwise and involves copper(I) catalysis. organic-chemistry.orgmdpi.comrsc.org

The generally accepted mechanism involves the following key steps:

Activation of the terminal alkyne by copper(I) to form a copper(I) acetylide. nih.govorganic-chemistry.orgrsc.orgnih.govresearchgate.netacs.org This step is often facilitated by a base, although it can occur without one. nih.gov

Coordination of the azide to the copper(I) acetylide intermediate. organic-chemistry.orgrsc.orgnih.govresearchgate.netacs.org

A concerted 1,3-dipolar cycloaddition between the activated alkyne and the azide within the copper coordination sphere, forming a six-membered copper metallacycle. organic-chemistry.orgnih.govresearchgate.netmpbio.com

Ring contraction of the metallacycle to form a copper(I)-triazolyl intermediate. organic-chemistry.orgnih.govresearchgate.netmpbio.com

Protonolysis of the copper(I)-triazolyl intermediate to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.orgnih.govresearchgate.netmpbio.com

Kinetic studies have shown that the CuAAC reaction can exhibit complex kinetics, with the rate dependence on copper concentration varying depending on the conditions. mdpi.comed.ac.ukrsc.org Under certain conditions, the reaction rate can be second order with respect to copper(I), suggesting the involvement of a dicopper mechanism where two copper centers cooperate in the catalytic cycle. mdpi.comed.ac.ukrsc.orgacs.orgnih.gov The formation of the azide/copper(I) acetylide complex in the early stages can dictate the reaction rate. nih.govresearchgate.net The reaction is significantly accelerated by copper(I) compared to the uncatalyzed thermal reaction, which is slow and can produce both 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.orgrsc.orgmpbio.com The CuAAC reaction, in contrast, is highly regioselective for the 1,4-isomer. nih.govwikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net The efficiency and kinetics of the CuAAC can be influenced by factors such as the nature of the ligands on the copper catalyst and the solvent. wikipedia.orgorganic-chemistry.orgmdpi.comrsc.orgacs.orgnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and its Bioorthogonal Applications

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a prominent example of bioorthogonal chemistry, allowing for reactions to occur within biological systems without interfering with native biochemical processes scitoys.comnih.govreading.ac.ukmdpi.comwikipedia.orgwebsite-files.com. This reaction involves the [3+2] cycloaddition between an azide and a strained alkyne, typically a cyclooctyne (B158145) derivative nih.govreading.ac.uk. The strain inherent in the small ring of the cyclooctyne increases its reactivity towards the azide, circumventing the need for a copper catalyst, which is often toxic to biological systems nih.govreading.ac.uk.

The mechanism of the SPAAC reaction involves a concerted, though often asynchronous, cycloaddition between the azide and the strained alkyne. The electron-deficient terminal nitrogen of the azide attacks one carbon of the alkyne, while simultaneously, electron density from the alkyne's triple bond attacks the central nitrogen of the azide. This forms a five-membered triazole ring. The release of ring strain in the cyclooctyne provides the driving force for the reaction to proceed efficiently under physiological conditions nih.gov.

For this compound, if reacted with a strained cyclooctyne, the azide group would undergo this cycloaddition, forming a stable triazole linkage connecting the "tbz" moiety to the cyclooctyne-bearing molecule. This reaction is particularly useful for labeling biomolecules, such as proteins or glycans, that have been functionalized with either an azide or a strained alkyne, allowing for imaging and tracking within living cells or organisms nih.govmdpi.comwebsite-files.com.

A generic representation of the SPAAC mechanism is shown below:

Table 1: Generic SPAAC Reaction

| Reactant 1 (Azide) | Reactant 2 (Strained Alkyne) | Product (Triazole) |

| R-N₃ | Cyclooctyne Derivative | R-Triazole-Cyclooctene |

Note: R represents the "tbz" moiety in the context of this compound.

The high chemoselectivity and biocompatibility of SPAAC make it an invaluable tool in chemical biology for applications such as protein modification, glycan imaging, and drug delivery nih.govreading.ac.ukmdpi.comwebsite-files.com.

Mechanism of Staudinger Ligation with Azides

The Staudinger ligation is a modification of the classic Staudinger reaction, which involves the reaction between an azide and a phosphine (B1218219) to form an iminophosphorane (aza-ylide) with the expulsion of nitrogen gas wikipedia.orgthermofisher.comsigmaaldrich.comorganic-chemistry.org. In the context of bioorthogonal chemistry and ligation, the Staudinger ligation typically utilizes a phosphine with an appropriately positioned electrophilic trap, such as an ester group ortho to the phosphine center wikipedia.orgsigmaaldrich.com.

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate rapidly extrudes diatomic nitrogen (N₂) to generate a reactive iminophosphorane wikipedia.orgsigmaaldrich.comorganic-chemistry.org.

In the classic Staudinger reaction, hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide byproduct wikipedia.orgsigmaaldrich.comorganic-chemistry.org. However, in the Staudinger ligation, the presence of an intramolecular electrophilic trap on the phosphine redirects the reaction pathway. The iminophosphorane undergoes intramolecular cyclization with the electrophilic trap (e.g., an ester), forming a cyclic intermediate. This intermediate then undergoes hydrolysis, resulting in the formation of a stable amide bond and a phosphine oxide byproduct wikipedia.orgsigmaaldrich.com.

For this compound, reaction with a suitable functionalized phosphine would proceed through the formation of an iminophosphorane. If the phosphine is designed with an intramolecular trap, the subsequent cyclization and hydrolysis would result in a ligation product, covalently linking the "tbz" moiety to the phosphine-containing molecule via an amide bond. This strategy is particularly useful for conjugating molecules under mild, aqueous conditions, relevant for biomolecule labeling wikipedia.orgthermofisher.comsigmaaldrich.com.

A simplified mechanism for the Staudinger ligation is illustrated below:

Table 2: Simplified Staudinger Ligation Mechanism

| Step | Reactants/Intermediate | Products/Intermediate | Key Transformation |

| 1. Phosphazide Formation | R-N₃ + R'₃P | R-N=N=N-PR'₃ (Phosphazide) | Nucleophilic attack of phosphine on azide |

| 2. Nitrogen Extrusion | R-N=N=N-PR'₃ | R-N=PR'₃ (Iminophosphorane) + N₂ | Elimination of diatomic nitrogen |

| 3. Intramolecular Attack | R-N=PR'₃ (with intramolecular trap) | Cyclic Intermediate | Iminophosphorane attacks electrophilic trap |

| 4. Hydrolysis & Ligation | Cyclic Intermediate + H₂O | R-NH-CO-R'' (Amide) + R'₃P=O (Phosphine Oxide) | Hydrolysis and formation of stable amide bond |

Note: R represents the "tbz" moiety in this compound, R' represents groups on the phosphine, and R'' represents the part of the phosphine containing the electrophilic trap that forms the amide.

The Staudinger ligation offers high chemoselectivity and is compatible with a wide range of functional groups, making it valuable for complex molecule synthesis and bioconjugation thermofisher.comsigmaaldrich.com.

Other Reactivity Pathways: [4+2] Annulation with Azidobenzaldehydes

While the primary reactivity of simple alkyl or aryl azides often involves cycloadditions or reduction pathways, certain substituted azides, such as azidobenzaldehydes, can participate in [4+2] annulation reactions under specific conditions, leading to the formation of heterocyclic compounds, particularly quinoline (B57606) derivatives mdpi.com. This type of reaction typically involves the azido group and an adjacent or appropriately positioned functional group (like an aldehyde) acting in concert with a diene or a molecule containing a diene-like system.

In the context of azidobenzaldehydes, the reaction can involve the aldehyde and the azide group participating in a cascade sequence with a suitable reaction partner. One reported pathway involves the condensation of 2-azidobenzaldehydes with ketones to form ortho-azidocinnamoyl compounds, which can then undergo subsequent cyclization reactions, sometimes initiated by the generation of nitrenes from the azide upon irradiation mdpi.com. These nitrenes can then be converted to amino intermediates, followed by imine cyclization to form quinoline structures mdpi.com.

Another approach involves a sequence including condensation, Michael addition, Staudinger reaction, aza-Wittig reaction, and aromatization, starting from 2-azidobenzaldehydes and nitroalkanes followed by reaction with ketones and triphenylphosphine (B44618) mdpi.com. This complex cascade highlights how the azide group, in conjunction with other functionalities on an aromatic ring, can be leveraged for the construction of complex ring systems through formal [4+2] annulation processes mdpi.com.

For this compound, if the "tbz" structure incorporates an aldehyde or other suitable functional groups in proximity to the azide, or if it is reacted with a molecule like azidobenzaldehyde that can participate in such a reaction, analogous [4+2] annulation pathways could potentially be explored to synthesize novel heterocyclic compounds. The specific outcome would heavily depend on the precise structure of this compound and the coreactant.

A general representation of a [4+2] annulation involving an azidobenzaldehyde is complex and depends on the specific reaction partners and conditions. However, the principle involves the formation of a six-membered ring through the interaction of a 4-atom system (potentially derived from the azidobenzaldehyde) and a 2-atom system (the dienophile).

Table 3: Example of a [4+2] Annulation Intermediate in Quinoline Synthesis (Conceptual)

| Component 1 (Azidobenzaldehyde Derivative) | Component 2 (Dienophile/Nucleophile) | Intermediate (Simplified) | Final Product Example |

| System incorporating -N₃ and -CHO | Alkene or Alkyne derivative | Cyclic Intermediate | Substituted Quinoline |

Note: This is a highly simplified representation, as the actual mechanisms involving azidobenzaldehydes in [4+2] annulations are often complex cascade reactions.

These examples from the literature demonstrate the diverse reactivity of azides, particularly when positioned on aromatic systems with other functional groups, and suggest potential avenues for exploring the reactivity of this compound in complex cyclization reactions.

Applications of Azido Tbz and Azido Functionalized Compounds As Research Tools

Chemical Probes and Labeling Strategies in Chemical Biology

The bioorthogonal nature of the azide (B81097) group has revolutionized chemical biology by enabling selective labeling and modification of biomolecules within complex biological systems. Azido-functionalized compounds serve as key components in the development of chemical probes and advanced labeling strategies.

Azido-tbz as a Component in Multidentate Ligand Synthesis for Catalysis

While direct mentions of "this compound" specifically as a component in multidentate ligand synthesis for catalysis were not extensively found in the search results, the broader application of azido-functionalized compounds in generating ligands for catalysis through click chemistry is well-documented. Azide-alkyne cycloaddition (click chemistry) provides a robust method for conjugating azides to various molecular scaffolds, including those designed to act as ligands in catalytic systems mdpi.com. For instance, an azido-substituted laddersiloxane was converted via click chemistry into a multidentate ligand containing four 2-triazole-pyridyl moieties, which was subsequently used in copper-catalyzed alcohol oxidative dehydrogenation reactions, demonstrating its potential in catalysis mdpi.com. This highlights how azido (B1232118) precursors can be utilized to construct complex ligands for catalytic applications.

Design and Application of Azido Photoaffinity Probes (General Azides)

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology and drug discovery for identifying target proteins and mapping binding sites rsc.orgmdpi.com. Photoaffinity probes typically consist of a ligand that binds to a target, a photoreactive group that forms a covalent bond upon irradiation, and often a tag for detection or enrichment mdpi.comnih.gov. Azide groups are frequently incorporated into photoaffinity probes as photoreactive moieties. Upon UV irradiation, azides can generate highly reactive nitrenes, which can then covalently cross-link to proximal amino acid residues of the target protein mdpi.comresearchgate.net. This irreversible covalent attachment allows for the capture and subsequent identification of interacting biomolecules. The design of such probes involves incorporating the azide group into a molecule that mimics the natural ligand or substrate of the target rsc.orgnih.gov. For example, photoaffinity probes based on a dihydropyridine (B1217469) derivative incorporated an azide handle for downstream conjugation via click chemistry after proteome labeling nih.gov. This approach allows for the identification of target proteins by subsequently attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the azide handle using click chemistry nih.gov.

Site-Selective Functionalization of Biomolecules via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a prevalent method for site-selective functionalization of biomolecules nih.govnih.govfrontiersin.orgnih.govmdpi.com. The azide group is largely absent in natural biological systems, making it an ideal bioorthogonal handle for selective reactions nih.govfrontiersin.org. By introducing azide functionalities into biomolecules, either metabolically or synthetically, researchers can then react these modified biomolecules with alkyne- or cyclooctyne-functionalized probes or tags with high specificity and efficiency under mild conditions nih.govnih.govfrontiersin.orgnih.gov. This allows for the precise attachment of fluorophores, affinity tags, or other functional molecules to specific sites on proteins, nucleic acids, or carbohydrates nih.govnih.govacs.org. This site-selective functionalization is crucial for studying biomolecule localization, interactions, and function in living cells and organisms nih.govfrontiersin.orgnih.gov. For instance, azide-alkyne click chemistry has been used for solid-phase synthesis of peptide-peptide conjugates nih.gov and for modifying proteins by incorporating azide- or alkyne-containing amino acids genetically nih.gov.

Glycan Non-Invasive Imaging and Glycomics Studies

Azide-based bioorthogonal click chemistry has significantly advanced the non-invasive imaging of glycans and facilitated glycomics studies nih.govnih.govresearchgate.netntu.edu.sg. Glycans, complex carbohydrate structures, play crucial roles in various biological processes. Metabolic engineering strategies involve feeding cells or organisms with unnatural monosaccharides that have been functionalized with an azide group nih.govnih.govresearchgate.net. These "azido sugars" are processed by the cell's biosynthetic machinery and incorporated into cellular glycans, effectively labeling them with an azide handle nih.govnih.govresearchgate.netntu.edu.sg. Subsequently, a bioorthogonal reaction, such as copper-free click chemistry with a fluorophore-conjugated cyclooctyne (B158145) probe, is used to visualize the azide-labeled glycans in living systems nih.govnih.govntu.edu.sgpsu.edu. This approach allows for non-invasive imaging of glycan distribution and trafficking in real-time in cells, tissues, and whole organisms, providing insights into their dynamic behavior nih.govnih.gov. This method has been successfully applied in studies involving developing zebrafish embryos to visualize membrane-associated glycans nih.govntu.edu.sgpsu.edu.

Table 1: Examples of Azido Sugars Used in Glycan Metabolic Engineering

| Azido Sugar Name | Abbreviation | Application Context |

| N-azidoacetylmannosamine | ManNAz | Incorporation into glycoconjugates |

| N-azidoacetylglucosamine | GlcNAz | Incorporation into glycoconjugates |

| N-azidoacetylgalactosamine | GalNAz | Incorporation into glycoconjugates, Zebrafish imaging nih.gov |

| 6-azidofucose | 6AzFuc | Incorporation into glycoconjugates |

Data compiled from references nih.govresearchgate.net.

Live Bacterial Cell Imaging with Azido-Functionalized Antibiotics

Azido-functionalized antibiotics have emerged as valuable tools for imaging live bacterial cells and studying antibiotic uptake and localization nih.govresearchgate.netspiedigitallibrary.orgnature.com. By incorporating an azide group into an antibiotic molecule at a position that does not abolish its antibacterial activity, researchers can create probes that retain the ability to target bacteria nih.govspiedigitallibrary.orgnature.com. These azido-antibiotics can then be conjugated to fluorophores using click chemistry, resulting in fluorescent probes that specifically label bacterial cells nih.govspiedigitallibrary.org. This allows for real-time visualization of bacteria and their location using techniques like confocal microscopy nih.gov. For example, an azide-functionalized analogue of the oxazolidinone antibiotic linezolid (B1675486) was synthesized and shown to retain antimicrobial activity nih.govresearchgate.net. This azido intermediate was then used to generate fluorescent probes via click chemistry, which successfully labeled Gram-positive bacteria nih.govresearchgate.net. This strategy provides a powerful method for investigating antibiotic-bacterium interactions and understanding mechanisms of resistance spiedigitallibrary.orgnature.com.

Functional Material Development Utilizing this compound Precursors

Azido compounds, including this compound and related structures, serve as important precursors in the development of functional materials. The reactivity of the azide group, particularly its ability to undergo click reactions and its potential for nitrogen extrusion upon thermal or photochemical activation, makes it valuable for synthesizing polymers, surface coatings, and other advanced materials mdpi.comresearchgate.netmdpi.comrsc.orgacs.org.

Click chemistry, utilizing azido precursors, is a powerful method for modifying materials to introduce desired functionalities mdpi.commdpi.com. This includes creating recyclable catalysts, bioactive materials, and components for optoelectronic devices mdpi.com. For instance, azido-substituted laddersiloxanes have been synthesized as versatile building blocks for hybrid materials, which can be further functionalized via click chemistry mdpi.com.

Furthermore, organic azides with multiple azide functions can be employed in the creation of thermoset materials researchgate.net. The propensity of azides to release nitrogen can also be exploited in material science applications researchgate.net. Azido-functionalized polymers, such as azido polycarbonates, can be synthesized and subsequently functionalized via click chemistry for various applications acs.org. Azide-terminal PEGylated N-heterocyclic carbenes (NHC) have also been used to functionalize gold nanoparticles, creating stable platforms for potential diagnostic sensing applications rsc.org.

Table 2: Examples of Functional Materials Developed Using Azido Precursors

| Azido Precursor Type | Functional Material Type | Functionalization Method | Potential Applications |

| Azido-substituted laddersiloxane | Multidentate ligands | Click Chemistry | Catalysis (e.g., alcohol oxidative dehydrogenation) mdpi.com |

| Organic azides (multifunctional) | Thermosets | Thermal/Photochemical | Various material properties researchgate.net |

| Azido polycarbonates | Functionalized polymers | Click Chemistry | Diverse applications acs.org |

| Azide-terminal PEGylated NHC | Functionalized Gold Nanoparticles | Click Chemistry | Diagnostic sensing rsc.org |

Fabrication of Hybrid Materials through Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used method for the efficient and selective joining of molecular components. acs.orgresearchgate.netnih.govsigmaaldrich.com Azido-functionalized compounds are key participants in these reactions, allowing for the modular synthesis of complex hybrid materials with tailored properties. mdpi.comnih.govucsb.eduresearchgate.netumich.eduresearchgate.net

The CuAAC reaction between azides and alkynes yields stable 1,2,3-triazole rings, forming a robust link between the reacting molecules. nih.govsigmaaldrich.comnih.gov This has been extensively applied in materials science for various purposes, including the synthesis of functional polymers, dendrimers, and modified surfaces. ucsb.eduumich.eduresearchgate.netnih.gov For instance, azido-functionalized silsesquioxanes have been utilized as versatile building blocks that, upon reaction with alkynes via click chemistry, yield multidentate ligands, demonstrating their potential in creating hybrid materials for catalysis. mdpi.comnih.gov Similarly, azide-functionalized polyoxometalates have been used in click reactions with propargyl-terminated polymers to synthesize well-defined polyoxometalate-polymer hybrids. researchgate.net The efficiency and specificity of click chemistry, even with large molecules like polymers, highlight its importance in fabricating diverse hybrid materials. sigmaaldrich.com

Research findings demonstrate the effectiveness of incorporating azide functionalities into various scaffolds to enable click chemistry for material fabrication. For example, the successful synthesis of a tetra-azido-substituted laddersiloxane showcases the potential of such compounds as precursors for a wide range of hybrid materials through click chemistry modification. mdpi.comnih.gov

Synthesis of Multifunctional Materials via Selective Azide Transformations

Beyond click chemistry, the azide group can undergo various other transformations, allowing for the synthesis of multifunctional materials with precisely controlled structures. u-toyama.ac.jpchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net Achieving selective transformations of azide groups, especially in molecules containing multiple reactive sites, is crucial for the synthesis of complex architectures. u-toyama.ac.jpchemrxiv.org

Methods have been developed for the selective conversion of azido groups to other functional groups, such as diazo compounds, through strategies involving transient protection of the azide moiety. u-toyama.ac.jpchemrxiv.orgchemrxiv.org This site-selective transformation enables the differential functionalization of molecules with multiple azide groups, leading to the creation of multifunctional materials. u-toyama.ac.jpchemrxiv.org For example, a one-pot method involving phosphine-mediated protection of alkyl azides followed by deprotection and conversion has been shown to achieve azide-site selective transformations, demonstrating its utility in synthesizing functional chemical probes and potentially other multifunctional materials in fields like polymer chemistry and chemical biology. u-toyama.ac.jpchemrxiv.orgchemrxiv.orgrsc.org The ability to perform selective transformations on azido-containing compounds is a key aspect in developing materials with multiple distinct functionalities.

Catalytic Applications of Azido-Derived Ligands

Azido groups can be incorporated into ligands for metal catalysts, influencing their activity and selectivity in various chemical reactions. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.netsurfacesciencewestern.com Azido-derived ligands, often formed through click chemistry reactions that convert an azide into a triazole moiety, can act as multidentate ligands capable of coordinating to metal centers. mdpi.comnih.gov

Studies have shown the application of azido-functionalized compounds in developing ligands for catalysis. For instance, an azido-substituted laddersiloxane was converted via click chemistry into a multidentate ligand containing triazole-pyridyl moieties. mdpi.comnih.gov This ligand was subsequently employed in copper-catalyzed alcohol oxidative dehydrogenation reactions, exhibiting excellent activity and selectivity, particularly for primary alcohols. mdpi.comnih.gov This highlights the potential of azido-derived ligands in homogeneous catalysis.

Furthermore, transition metal azido complexes themselves are of increasing importance for their use in catalysis. rsc.orgresearchgate.net The coordination behavior of the azido ligand, including its ability to bridge metal centers in different modes (e.g., end-to-end or end-on), can significantly impact the magnetic and catalytic properties of the resulting complexes. researchgate.netmdpi.com Research into the synthesis and characterization of azido-bridged metal complexes contributes to the understanding and development of new catalytic systems. researchgate.netmdpi.com

Computational Design and Simulation of Azido-Containing Systems

Computational chemistry plays a vital role in understanding the properties, reactivity, and behavior of azido-containing compounds and designing new systems for specific applications. cuny.eduodu.edusioc-journal.cnacs.orgresearchgate.netmdpi.comresearchgate.netnih.govarxiv.orgrhino3d.comengineering.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are used to investigate electronic structures, reaction pathways, stabilities, and intermolecular interactions involving azide groups. rsc.orgcuny.eduodu.edusioc-journal.cnacs.orgresearchgate.netmdpi.comresearchgate.net

Computational studies can provide insights into the fundamental nature of interactions involving azido ligands, such as azido⋯azido interactions in the solid state, helping to understand supramolecular chemistry. rsc.org They are also employed to predict and elucidate the macro properties and behaviors of molecules based on their atomic and molecular components. cuny.edu For energetic materials containing azide groups, computational modeling can help characterize decomposition pathways and predict sensitivity by analyzing trigger bonds and electron density distribution. odu.eduresearchgate.net

Furthermore, computational studies are used to investigate reaction mechanisms and the feasibility and energetics of reactants, products, and intermediates in transformations involving azido compounds. cuny.eduacs.org For example, computational studies have been used to examine intramolecular cyclization reactions of azido-isocyanides, providing insights into reaction intermediates and rate-determining steps. acs.org Theoretical calculations are also applied to study the structures, stabilities, and properties of nitrogen-rich azido-azole compounds, predicting their potential as high energy density materials. sioc-journal.cn The integration of computational design and simulation is increasingly important in accelerating the discovery and development of new azido-containing systems for various research and technological applications. nih.govarxiv.orgrhino3d.comengineering.comtuwien.ac.at

Computational and Theoretical Investigations of Azido Tbz

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. It allows for the calculation of properties such as molecular geometries, energies, charge distributions, and vibrational frequencies. DFT has been extensively applied to study various aspects of azido (B1232118) compounds and their reactions.

DFT calculations have been employed to analyze the electronic structure of compounds, providing insights into the distribution of electrons and the nature of chemical bonds. ijcce.ac.ireurjchem.com This is crucial for understanding the potential reaction sites and the stability of azido-containing molecules. The electronic structure can be further analyzed through concepts like frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity. ijcce.ac.irresearchgate.net The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and chemical reactivity, with a smaller gap often suggesting higher reactivity. ijcce.ac.irresearchgate.net

DFT methods, such as B3LYP, are commonly used for optimizing molecular geometries and calculating electronic properties. ijcce.ac.ireurjchem.comnih.govnih.govresearchgate.netrsc.orgnih.govufv.br Different basis sets are employed depending on the desired level of accuracy and computational cost. ijcce.ac.ireurjchem.comrsc.orgufv.br

Spin Density Distribution Analysis in Azido Metal Complexes

The analysis of spin density distribution is particularly important for understanding the magnetic properties and reactivity of open-shell systems, such as transition metal complexes containing azido ligands. Spin density, defined as the difference between the electron densities of alpha and beta spins, provides information about the distribution of unpaired electrons within a molecule. unimi.itnih.gov

DFT, along with other quantum chemical methods like CASSCF and UHF, has been used to study spin density distribution in azido copper(II) complexes. unimi.itnih.govacs.org These studies aim to understand the magnetic interactions between metal centers mediated by azido bridges. The spin density is primarily concentrated on the metal center in transition metal complexes, and the extent of spin density transfer to the ligand indicates the strength of the magnetic interaction. snu.edu.inresearchgate.net

Computational analyses have revealed that DFT methods can sometimes exaggerate electron sharing between the metal and ligands, leading to spin delocalization onto the ligands and overestimating metal-ligand spin polarization. unimi.itnih.gov Conversely, these methods may underestimate the transmission of spin information between atoms compared to methods like CASSCF. unimi.itnih.gov The accuracy of spin density distribution obtained from computational methods can be assessed by comparing it with experimental data from techniques like polarized neutron diffraction (PND). unimi.itnih.gov

Studies on azido-bridged copper(II) complexes have shown that the spin densities are significantly concentrated on the copper(II) ions and the bridging nitrogen atoms of the azido groups. snu.edu.inresearchgate.net The sign of the spin populations on the paramagnetic metal atom and the bridging nitrogen ligand can provide insights into the nature of the magnetic coupling (ferromagnetic or antiferromagnetic). snu.edu.inresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating reaction mechanisms and identifying transition states. By calculating the energies and geometries of reactants, intermediates, transition states, and products, computational studies can map out the energy profile of a reaction and determine the most favorable pathway. nih.govacs.orgmdpi.com

For azido compounds, DFT has been used to study various reactions, including cycloadditions and decomposition pathways. The mechanism of tetrazole formation by the addition of azide (B81097) to nitriles has been investigated using DFT, exploring concerted cycloaddition and stepwise addition mechanisms. acs.org Transition states for these reactions have been calculated to determine activation barriers. acs.org For instance, the cycloaddition of methyl azide and hydrazoic acid to substituted nitriles has been studied, and the activation barriers were found to correlate with the electron-withdrawing potential of the substituent on the nitrile. acs.org

DFT calculations have also been applied to study the mechanisms of copper(I)-catalyzed azide-alkyne cycloaddition reactions, often referred to as "click chemistry". rsc.orgmdpi.com These studies help to understand the role of the catalyst and the factors influencing regioselectivity. rsc.org Transition states for different steps of these catalytic cycles, such as the nucleophilic attack of a copper-acetylide on an azide, have been characterized. mdpi.com

The Staudinger reaction, which involves the reaction of phosphanes with azides, has also been investigated using DFT to understand the different possible initial reaction mechanisms and the characteristics of the transition states involved in nitrogen extrusion and phosphazene formation. acs.org

Data from DFT calculations on reaction mechanisms can include energy barriers and reaction energies, which can be presented in tables to compare different pathways or substituents.

| Reaction | Mechanism Type | Calculated Barrier (kcal/mol) | Reference |

| Methyl azide + Acetonitrile (B52724) Cycloaddition | Concerted | ~18.84 (1,4-approach) | rsc.org |

| Methyl azide + Acetonitrile Cycloaddition | Concerted | ~18.51 (1,5-approach) | rsc.org |

| Hydrazoic acid + Ethylene Cycloaddition | 1,3-Dipolar Cycloaddition | 21.3 | rsc.org |

Note: The values presented are examples from studies on related azido compounds and may not be directly applicable to Azido-tbz.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to the laws of physics and a defined force field, MD can provide insights into conformational changes, flexibility, and interactions between molecules. consensus.appnih.gov

MD simulations are a powerful tool for studying the dynamic behavior of proteins and their interactions with ligands. nih.govchemrxiv.org They can reveal how ligands bind to and interact with macromolecules, capturing the flexibility and conformational changes of both the ligand and the target. consensus.appnih.gov This is particularly relevant for understanding ligand-target interactions, identifying binding modes, and exploring binding pathways. consensus.appnih.govchemrxiv.org

While specific MD studies on "this compound" interacting with a biological target were not found, MD simulations could be used to investigate the conformational preferences of this compound in solution or when bound to a target, and to characterize the interactions it forms with surrounding residues. MD simulations can also help to refine docking poses and predict binding affinities by accounting for the dynamic nature of the system. consensus.appchemrxiv.org

Parameterization of Azido Groups for Force Field Development

Accurate MD simulations rely on the availability of reliable force field parameters for the molecules being studied. Force fields describe the potential energy of a system as a function of the atomic coordinates and include parameters for bond stretching, angle bending, dihedral rotation, and non-bonded interactions. nih.govnih.gov

For molecules containing azido groups, specific parameterization is often required because the unique electron distribution and linear nature of the azide group are not always adequately described by existing parameters in general force fields. nih.govnih.govmorressier.com Computational studies have focused on developing molecular mechanics (MM) parameters for aromatic and aliphatic azido groups for use in force fields like the Generalized Amber Force Field (GAFF) and CHARMM. nih.govnih.govresearchgate.netmorressier.comacs.org

These parameterization efforts typically involve using DFT calculations to obtain reference data, such as optimized geometries and interaction energies, which are then used to derive or validate the force field parameters. nih.govnih.govresearchgate.net The developed parameters are then validated through geometry optimization and MD simulations to ensure they accurately reproduce the structural and dynamic properties of azido-containing molecules. nih.govnih.govresearchgate.net The parameterization of azido groups allows for their inclusion in larger molecular systems for MD simulations, enabling the study of their behavior in various environments, including biological systems. nih.govnih.govacs.org

Advanced Computational Techniques for Photochemical Pathways

Advanced computational techniques are essential for studying photochemical reactions, which involve the absorption of light and the subsequent dynamics of molecules in electronically excited states. These methods go beyond standard ground-state calculations to explore excited-state potential energy surfaces and the transitions between them. academicreads.com

For azido compounds, which can undergo photodecomposition to produce nitrenes and nitrogen gas, advanced computational techniques are crucial for understanding the mechanisms and dynamics of these light-induced processes. researchgate.net Techniques such as multi-configurational self-consistent field (MCSCF) and multi-reference perturbation theory (MRPT), like CASSCF and MS-CASPT2, are used to accurately describe the electronic structure of excited states and the crossings between different potential energy surfaces. researchgate.netaip.org

Ab initio multiple spawning (AIMS) is another advanced method used to simulate the nonadiabatic dynamics of molecules following photoexcitation. aip.org AIMS allows for the description of the coupled electronic and nuclear motion and the transitions between electronic states, which are common in photochemical reactions. aip.org

Studying Conical Intersections and Excited State Dynamics

Conical intersections (CIs) are key features on potential energy surfaces where two or more electronic states become degenerate. aip.orgpnas.org They play a critical role in the ultrafast nonadiabatic dynamics of photoexcited molecules, providing efficient pathways for radiationless decay and facilitating chemical reactions from excited states. researchgate.netaip.orgpnas.org

Computational studies using advanced techniques have investigated the role of conical intersections in the photochemistry of azido compounds. For example, studies on methyl azide have shown that photoexcitation can lead to ultrafast relaxation through conical intersections on a timescale of tens of femtoseconds. pnas.orgosti.gov These dynamics involve rapid structural changes and strong nonadiabatic coupling between electronic states. pnas.orgosti.gov

Similarly, computational investigations of phenyl azide photochemistry have revealed the involvement of conical intersections and intersystem crossing in the dissociation into phenyl nitrene and molecular nitrogen. researchgate.net These studies have explored the dynamics on different excited states and the structural changes accompanying the N-N bond separation. researchgate.net The presence and characteristics of conical intersections can significantly influence the product distribution and reaction efficiency in the photochemistry of azido-containing molecules. researchgate.netaip.org Understanding the excited state dynamics and the role of conical intersections is vital for predicting and controlling the photochemical reactivity of compounds like this compound.

Future Directions and Emerging Research Avenues for Azido Tbz Chemistry

Development of Novel Azido-tbz Derivatives with Enhanced Reactivity or Specificity